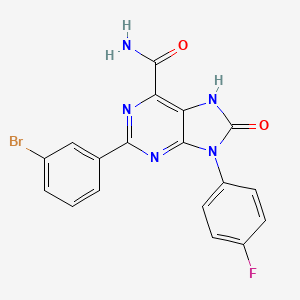
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this one are typically organic molecules that contain a purine ring, which is a type of heterocyclic aromatic compound. The bromophenyl and fluorophenyl groups are aromatic rings with halogen substitutions, which can significantly affect the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the purine ring, followed by various substitution reactions to introduce the bromophenyl and fluorophenyl groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the bromine and fluorine atoms on the phenyl rings could potentially be reactive sites for further chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this one can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in different solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Antimicrobial and Antipathogenic Activity
Research has shown that derivatives similar to the queried compound exhibit significant antimicrobial and antipathogenic effects. For instance, thiourea derivatives have been synthesized and tested for their antibacterial efficacy, demonstrating potential as novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Intermolecular Interactions
Intermolecular interactions, including hydrogen bonding and π-interactions, are crucial in the development of compounds for medicinal chemistry. For example, antipyrine derivatives have been studied for their crystal packing and intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations, indicating the significance of these interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Inhibition of Kinase Activity
Compounds structurally related to the query have been explored for their ability to inhibit kinase activity, which is pivotal in cancer research. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been identified as a selective and efficacious inhibitor of the Met kinase superfamily, showcasing the potential for cancer treatment (Schroeder et al., 2009).
Drug Development Applications
The structural motifs found in compounds similar to the queried chemical are integral to the design and synthesis of new drugs. For example, research into the active metabolite of leflunomide has led to the synthesis of analogs with potential EGFR inhibitory activity, suggesting applications in the development of immunosuppressive drugs (Ghosh, Zheng, & Uckun, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN5O2/c19-10-3-1-2-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-4-11(20)5-7-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBHHMSXBSALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

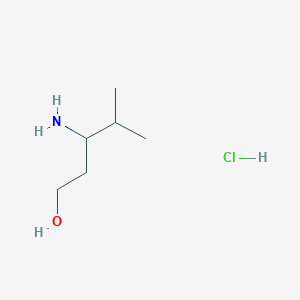
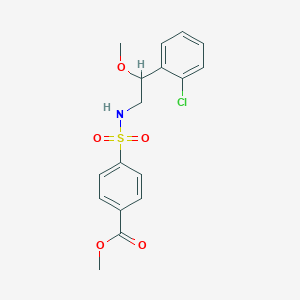
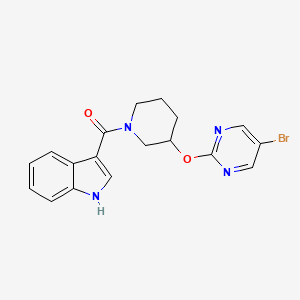
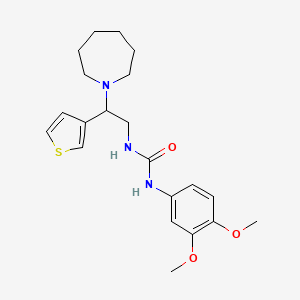
![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)
![(2-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2831924.png)
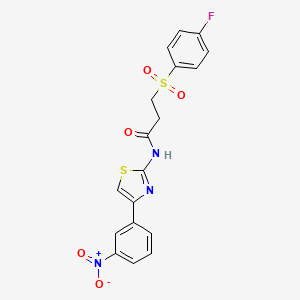
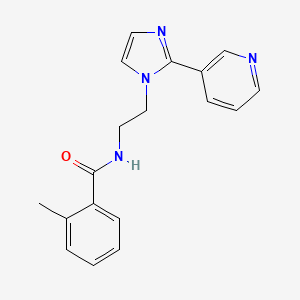
![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)
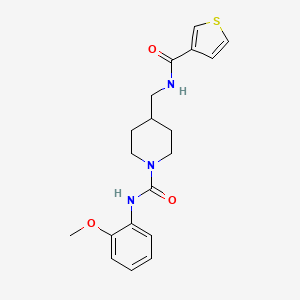
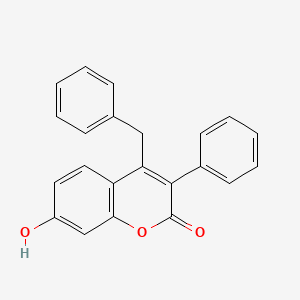

![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)